4,5-Dichloro-6-(chloromethyl)-pyrimidine
CAS No.: 105708-06-3
Cat. No.: VC17470569
Molecular Formula: C5H3Cl3N2
Molecular Weight: 197.45 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105708-06-3 |
|---|---|
| Molecular Formula | C5H3Cl3N2 |
| Molecular Weight | 197.45 g/mol |
| IUPAC Name | 4,5-dichloro-6-(chloromethyl)pyrimidine |
| Standard InChI | InChI=1S/C5H3Cl3N2/c6-1-3-4(7)5(8)10-2-9-3/h2H,1H2 |
| Standard InChI Key | MHLODSYJYGXERC-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC(=C(C(=N1)Cl)Cl)CCl |
Introduction
Key Findings
4,5-Dichloro-6-(chloromethyl)-pyrimidine is a halogenated pyrimidine derivative with potential applications in organic synthesis and medicinal chemistry. While direct literature on this specific compound is limited, insights can be drawn from structurally related chlorinated pyrimidines. This report synthesizes data from analogous compounds to infer properties, synthetic routes, and applications, highlighting the need for further empirical research on this understudied molecule.
Structural Analysis of 4,5-Dichloro-6-(chloromethyl)-pyrimidine
Molecular Architecture
The compound features a pyrimidine core with chlorine atoms at positions 4 and 5 and a chloromethyl (-CH₂Cl) group at position 6. This arrangement creates a sterically congested structure, potentially influencing its reactivity. The electron-withdrawing effects of chlorine atoms increase the electrophilicity of adjacent carbon atoms, facilitating nucleophilic substitution reactions.
Electronic and Steric Considerations
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Electron Density Distribution: Chlorine atoms at positions 4 and 5 reduce electron density at C2 and C6, making these sites susceptible to nucleophilic attack.
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Steric Hindrance: The chloromethyl group at C6 may hinder access to C5, altering regioselectivity in reactions .
Synthetic Approaches and Challenges
Industrial Scalability Issues
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Temperature Sensitivity: Excessive heat during chlorination may lead to decomposition, necessitating controlled conditions (e.g., 45°C for 2 hours in 4,6-dichloropyrimidine synthesis) .
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Purification: Column chromatography or distillation is critical, as seen in the isolation of 4-chloro-2-(chloromethyl)-6-methylpyrimidine.
Physicochemical Properties (Estimated)
Physical State and Stability
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Melting Point: Predicted range: 60–80°C (similar to 4,6-dichloropyrimidine, m.p. 65–67°C) .
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, acetonitrile) due to halogen content.
Spectroscopic Characteristics
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¹H NMR: Expected signals at δ 4.8–5.2 ppm (CH₂Cl) and δ 8.5–9.0 ppm (pyrimidine H).
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¹³C NMR: Peaks near δ 45 ppm (CH₂Cl) and δ 150–160 ppm (C-Cl).
Comparative Analysis with Related Chlorinated Pyrimidines
Reactivity Patterns
Biological Activity
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